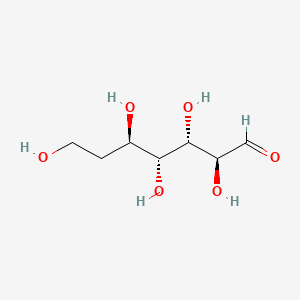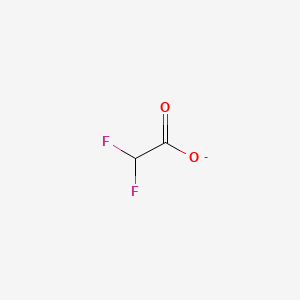
4-Nitrophenyl N-butylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrophenyl N-butylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a nitrophenyl group attached to a butylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Nitrophenyl N-butylcarbamate can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of 4-nitrophenyl chloroformate with butylamine in the presence of a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF). The reaction typically occurs at temperatures ranging from 10 to 40°C with constant stirring for 1-2 hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl N-butylcarbamate undergoes several types of chemical reactions, including:
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) in aqueous or alcoholic solutions.
Substitution: Various nucleophiles in the presence of a base like triethylamine (TEA) in solvents such as THF.
Major Products
Reduction: 4-Aminophenyl N-butylcarbamate.
Substitution: Depending on the nucleophile used, different substituted carbamates can be formed.
Scientific Research Applications
4-Nitrophenyl N-butylcarbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for other functional materials.
Mechanism of Action
The mechanism of action of 4-nitrophenyl N-butylcarbamate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by forming covalent bonds with active site residues. The nitrophenyl group can undergo reduction to form reactive intermediates that further interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl chloroformate: Used as a precursor in the synthesis of various carbamates.
4-Nitrophenyl cyclopropylcarbamate: Utilized in the synthesis of pharmaceutical compounds like lenvatinib.
Uniqueness
4-Nitrophenyl N-butylcarbamate is unique due to its specific combination of a nitrophenyl group and a butylcarbamate moiety, which imparts distinct chemical and biological properties
Properties
CAS No. |
63321-50-6 |
|---|---|
Molecular Formula |
C11H14N2O4 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
(4-nitrophenyl) N-butylcarbamate |
InChI |
InChI=1S/C11H14N2O4/c1-2-3-8-12-11(14)17-10-6-4-9(5-7-10)13(15)16/h4-7H,2-3,8H2,1H3,(H,12,14) |
InChI Key |
LXLRTTHROGSMBS-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
CCCCNC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Synonyms |
4-nitrophenyl N-butylcarbamate 4-NNBM |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(2S)-7-hydroxy-2-[(5S)-5-[5-[(6R)-6-hydroxy-3,5-dimethyl-6-(2-phenylethylcarbamoyloxymethyl)oxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoic acid](/img/structure/B1230572.png)
![N-tert-butyl-2-[2-(3-nitrobenzoyl)hydrazinyl]-2-oxoacetamide](/img/structure/B1230573.png)
![2-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-pentanedioic acid](/img/structure/B1230574.png)

![1-[2-(2-Methoxyanilino)-2-oxoethyl]-2-benzofuro[3,2-b]pyrrolecarboxylic acid methyl ester](/img/structure/B1230576.png)


![6-[(4-Chloroanilino)methylidene]-3-prop-2-enoxy-1-cyclohexa-2,4-dienone](/img/structure/B1230583.png)


![4-[[2-[(1,1-Dioxo-3-thiolanyl)amino]-2-oxoethyl]thio]-2,5-dimethyl-6-thieno[2,3-d]pyrimidinecarboxylic acid ethyl ester](/img/structure/B1230590.png)
![2-(2-chlorophenyl)-N-[3-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)phenyl]-4-quinolinecarboxamide](/img/structure/B1230592.png)
